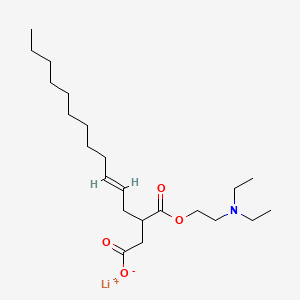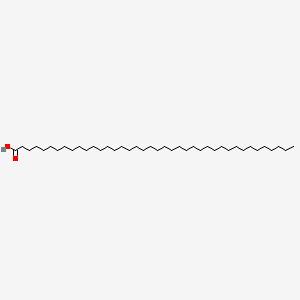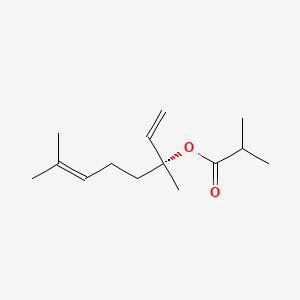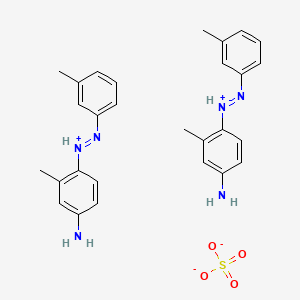
(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an iminoazanium group and a sulfate counterion. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate typically involves a multi-step process. The initial step often includes the nitration of 2-methylphenyl and 3-methylphenyl compounds, followed by reduction to form the corresponding amines. These amines are then subjected to a condensation reaction to form the iminoazanium structure. The final step involves the addition of sulfuric acid to form the sulfate salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and catalysts are often employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to the parent amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate exerts its effects involves interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium chloride
- (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium nitrate
- (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium phosphate
Uniqueness
Compared to its analogs, (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate exhibits unique solubility and stability properties due to the presence of the sulfate group. This makes it particularly suitable for certain industrial applications where these properties are advantageous.
Propriétés
Numéro CAS |
85098-87-9 |
|---|---|
Formule moléculaire |
C28H32N6O4S |
Poids moléculaire |
548.7 g/mol |
Nom IUPAC |
(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate |
InChI |
InChI=1S/2C14H15N3.H2O4S/c2*1-10-4-3-5-13(8-10)16-17-14-7-6-12(15)9-11(14)2;1-5(2,3)4/h2*3-9H,15H2,1-2H3;(H2,1,2,3,4) |
Clé InChI |
JAIFBYGYIBWWOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N=[NH+]C2=C(C=C(C=C2)N)C.CC1=CC(=CC=C1)N=[NH+]C2=C(C=C(C=C2)N)C.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


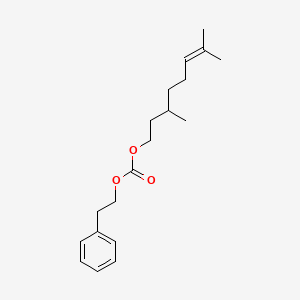

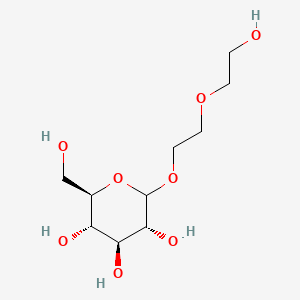
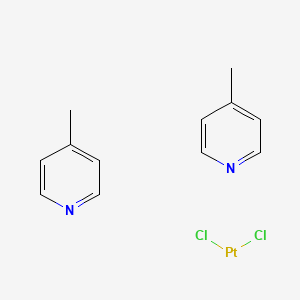
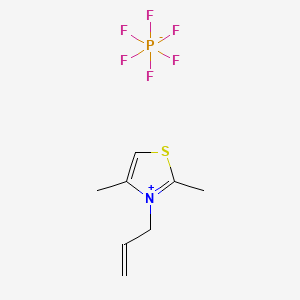
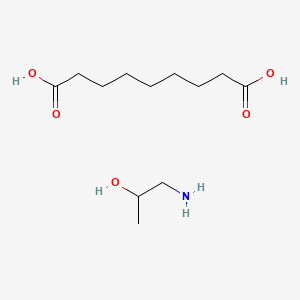

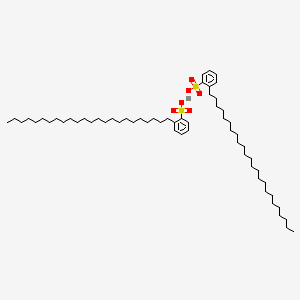
![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)


